molecular formula C18H20ClNO4S B15393996 C18H20ClNO4S

C18H20ClNO4S

Cat. No.: B15393996
M. Wt: 381.9 g/mol
InChI Key: YFSXCEZNEFYQAD-KRWDZBQOSA-N
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Description

C₁₈H₂₀ClNO₄S is a chlorinated sulfonyl-containing carbamate derivative with a molecular weight of 381.87 g/mol. Its structure varies depending on synthetic pathways, but common features include:

  • A tert-butyl carbamate group (as seen in tert-butyl (2-chloro) derivatives) .
  • A sulfonyl moiety linked to aromatic or aliphatic chains .
  • A chlorine atom positioned either on the carbamate backbone or adjacent to the sulfonyl group .

Properties

Molecular Formula

C18H20ClNO4S

Molecular Weight

381.9 g/mol

IUPAC Name

(2S)-2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C18H20ClNO4S/c1-12(2)11-17(18(21)22)20-25(23,24)16-9-5-14(6-10-16)13-3-7-15(19)8-4-13/h3-10,12,17,20H,11H2,1-2H3,(H,21,22)/t17-/m0/s1

InChI Key

YFSXCEZNEFYQAD-KRWDZBQOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Spectroscopic Characterization :

  • 1H-NMR (acetone-d6): Peaks at δ 1.21 (s, 9H, tert-butyl), 6.07 (d, J=10.9 Hz, CH-NH), and aromatic protons between δ 7.44–7.97 .
  • 13C-NMR : Key signals include δ 28.2 (tert-butyl carbons), 80.6 (C(CH₃)₃), and 154.8 (carbonyl) .
  • HRMS confirms molecular ion alignment with theoretical values .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%) Purification Method
C₁₈H₂₀ClNO₄S (tert-butyl) C₁₈H₂₀ClNO₄S 381.87 tert-butyl carbamate, sulfonyl 75 PE crystallization
C₁₈H₂₀ClNO₄S (benzyl) C₁₈H₂₀ClNO₄S 381.87 benzyl carbamate, chlorosulfonyl N/A N/A
Clopidogrel (C002055) C₁₆H₁₆ClNO₃S 337.82 thienopyridine, methyl ester N/A Industrial synthesis
C₇H₁₀ClNS (C002056) C₇H₁₀ClNS 175.68 thiol, chloroalkyl N/A N/A

Key Observations :

  • Isomeric Variability: Despite identical molecular formulas (e.g., C₁₈H₂₀ClNO₄S), structural isomers differ in substituent placement. The tert-butyl variant is more lipophilic than the benzyl variant , impacting solubility and reactivity.

Reaction Efficiency and Yield

  • C₁₈H₂₀ClNO₄S Synthesis: Yields vary significantly (51–75%) based on purification methods. PE crystallization achieves higher yields (75%) than chloroform (57%), likely due to better solubility control .
  • Byproduct Formation : The tert-butyl derivative’s synthesis produces fewer byproducts than the phenylsulfonyl analog (51% yield), attributed to the stabilizing effect of the tert-butyl group on intermediates .

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